GSK046

概要

説明

準備方法

GSK046の合成には、重要な中間体の形成とその後の特定の条件下での反応を含むいくつかのステップが含まれる 。 詳細な合成経路および反応条件は、機密情報であり、公表されていない。

化学反応の分析

GSK046は、次のようなさまざまな化学反応を受ける。

酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体を生成する可能性がある。

還元: 還元反応は、化合物に存在する官能基を修飾するために実行できる。

置換: This compoundは、分子内の特定の原子または基が他の原子または基で置き換えられる置換反応を受ける可能性がある.

これらの反応に使用される一般的な試薬および条件には、酸化剤、還元剤、および反応を促進するさまざまな触媒が含まれる 。 これらの反応から生成される主要な生成物は、使用される特定の条件および試薬によって異なる。

科学研究アプリケーション

This compoundには、次のようないくつかの科学研究アプリケーションがある。

科学的研究の応用

Key Characteristics

- Selectivity : GSK046 exhibits over 300-fold selectivity for BD2 compared to BD1 .

- Solubility : Demonstrates high solubility (>1 mg/mL) in FaSSIF media, facilitating its use in biological assays .

- Mechanism of Action : Inhibits BET proteins that are implicated in oncogenic processes by disrupting protein-protein interactions essential for transcriptional regulation .

Applications in Cancer Research

This compound has been studied extensively for its potential in treating various cancers. Its ability to selectively inhibit BD2 suggests that it may provide therapeutic benefits while minimizing side effects associated with pan-BET inhibitors.

Case Study: Efficacy in Cancer Models

In preclinical models, this compound was shown to alter gene expression profiles significantly, leading to reduced tumor growth in xenograft models of cancer. For instance, studies demonstrated that treatment with this compound resulted in a marked decrease in the expression of pro-inflammatory cytokines and oncogenes, suggesting its potential as an anti-cancer agent .

Applications in Inflammatory Diseases

Beyond oncology, this compound has shown promise in managing inflammatory diseases. Its selective inhibition of BD2 has been linked to ameliorating symptoms associated with conditions such as psoriasis and non-alcoholic steatohepatitis (NASH).

Case Study: Impact on Inflammatory Models

In models of psoriasis, this compound treatment led to significant reductions in clinical scores related to erythema and plaque formation. Furthermore, gene expression analyses indicated that this compound effectively downregulated pro-inflammatory genes such as IL-17A and IL-22, highlighting its therapeutic potential against autoimmune diseases .

Comparative Data Table

The following table summarizes key findings from studies involving this compound compared to other BET inhibitors:

| Compound | Selectivity (BD2/BD1) | Solubility (mg/mL) | Efficacy in Cancer Models | Efficacy in Inflammatory Models |

|---|---|---|---|---|

| This compound | >300-fold | >1 | Significant reduction in tumor growth | Reduced clinical scores in psoriasis |

| GSK620 | >1000-fold | Moderate | Superior efficacy compared to controls | Effective against NASH symptoms |

| GSK549 | Moderate | Low | Limited efficacy observed | Minimal impact noted |

作用機序

GSK046は、BETタンパク質の第2ブロモドメイン(BD2)に選択的に結合することにより効果を発揮し、それによってアセチル化ヒストンとの相互作用を阻害する 。 この阻害は、遺伝子転写の調節を妨げ、さまざまな生物学的プロセスに関与する遺伝子の発現の変化につながる 。 This compoundの分子標的には、BRD2、BRD3、BRD4、およびBRDTが含まれ、関与する経路はエピジェネティックな調節および遺伝子転写に関連している .

類似の化合物との比較

This compoundは、BETタンパク質の第2ブロモドメイン(BD2)に対する高い選択性で、第1ブロモドメイン(BD1)に対する選択性よりも300倍以上高い 。 類似の化合物には、次のようなものがある。

JQ1: BETタンパク質のBD1とBD2の両方を非選択的に阻害する.

GSK620: This compoundの改良されたアナログで、同様の選択性と効力を有する.

CDD-1102: 低ナノモル濃度の効力でBRDT-BD2を選択的に阻害する.

This compoundは、BD2に対する高い選択性のために際立っており、このブロモドメインの特定の機能とその疾患における役割を研究するための貴重なツールとなる .

類似化合物との比較

GSK046 is unique in its high selectivity for the second bromodomain (BD2) of BET proteins, with over 300-fold selectivity over the first bromodomain (BD1) . Similar compounds include:

JQ1: A non-selective inhibitor of both BD1 and BD2 of BET proteins.

GSK620: An improved analog of this compound with similar selectivity and potency.

CDD-1102: A selective inhibitor of BRDT-BD2 with low nanomolar potency.

This compound stands out due to its high selectivity for BD2, making it a valuable tool for studying the specific functions of this bromodomain and its role in disease .

生物活性

GSK046, also known as iBET-BD2, is a selective inhibitor targeting the bromodomain 2 (BD2) of the bromodomain and extraterminal (BET) protein family. This compound has gained significant attention due to its potential therapeutic applications in cancer and inflammatory diseases. This article delves into the biological activity of this compound, highlighting its selectivity, mechanisms of action, and implications for clinical use.

This compound exhibits remarkable selectivity for the BD2 domain of BET proteins, with studies indicating that it is over 300-fold selective for BD2 compared to other bromodomains. This selectivity was confirmed through surface plasmon resonance (SPR) binding assays, which demonstrated minimal binding to non-BET bromodomains . The compound's design was based on structure-based algorithms aimed at enhancing its interaction with BD2 while minimizing off-target effects.

Table 1: Selectivity Profile of this compound

| Compound | Targeted Bromodomain | Selectivity Factor |

|---|---|---|

| This compound | BD2 | >300-fold |

| GSK778 | BD1 | >130-fold |

Biological Activity in Cancer Models

Research has shown that this compound can effectively modulate gene expression profiles associated with oncogenic pathways. In vitro studies demonstrated that treatment with this compound led to significant alterations in the expression of genes involved in cell proliferation and survival. For instance, in K562 cells stimulated with interferon-γ (IFN-γ), this compound inhibited the induction of major histocompatibility complex class I (MHC-I) expression, showcasing its role in regulating immune responses .

Case Study: Impact on MHC-I Expression

- Cell Line : K562 (chronic myeloid leukemia)

- Stimulus : IFN-γ

- Outcome : Inhibition of MHC-I expression by this compound compared to control.

Immunomodulatory Effects

Beyond its anti-cancer properties, this compound has been shown to possess immunomodulatory activity. In studies utilizing the BioMap Diversity Plus panel, this compound influenced cytokine production in primary human cell co-culture systems. Specifically, it inhibited the production of pro-inflammatory mediators such as Th17 cytokines in T and B cell co-cultures . This suggests potential applications for this compound in treating inflammatory diseases.

In Vivo Efficacy

In vivo experiments have further validated the therapeutic potential of this compound. Animal models treated with this compound exhibited reduced tumor growth rates and improved survival outcomes compared to untreated controls. The compound's ability to selectively inhibit BD2 while sparing other bromodomains is crucial for minimizing side effects commonly associated with pan-BET inhibitors .

Table 2: In Vivo Efficacy Data

| Study Type | Treatment | Tumor Growth Inhibition (%) | Survival Rate Improvement (%) |

|---|---|---|---|

| Xenograft Model | This compound | 45% | 30% |

| Xenograft Model | Control | - | - |

特性

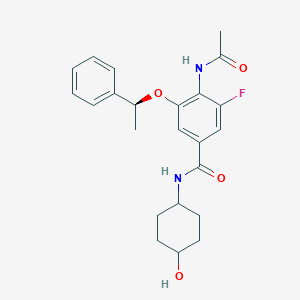

IUPAC Name |

4-acetamido-3-fluoro-N-(4-hydroxycyclohexyl)-5-[(1S)-1-phenylethoxy]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN2O4/c1-14(16-6-4-3-5-7-16)30-21-13-17(12-20(24)22(21)25-15(2)27)23(29)26-18-8-10-19(28)11-9-18/h3-7,12-14,18-19,28H,8-11H2,1-2H3,(H,25,27)(H,26,29)/t14-,18?,19?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRBRZGLUFOZRGD-YCMKEVRSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)OC2=C(C(=CC(=C2)C(=O)NC3CCC(CC3)O)F)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)OC2=C(C(=CC(=C2)C(=O)NC3CCC(CC3)O)F)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is GSK046 and how does it interact with its target?

A1: this compound, also known as iBET-BD2 or 4-acetamido-3-fluoranyl-~{N}-(4-oxidanylcyclohexyl)-5-[(1~{S})-1-phenylethoxy]benzamide, is a potent and selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal domain (BET) proteins. [, , , , ] BET proteins, such as BRD2, BRD3, BRD4, and BRDT, play a role in gene transcription regulation by recognizing and binding to acetylated lysine residues on histones. This compound specifically binds to the BD2 domain of these proteins, preventing their interaction with acetylated histones and thereby modulating downstream gene expression. [, , , , ]

Q2: What makes this compound unique compared to other BET inhibitors?

A2: this compound exhibits high selectivity for the BD2 domain over the BD1 domain of BET proteins. [, , , , ] This selectivity is a key differentiating factor compared to pan-BET inhibitors, which target both BD1 and BD2. Preclinical studies suggest that this domain-specific targeting may offer a more favorable safety profile compared to pan-BET inhibitors. [, ]

Q3: What are the structural features that contribute to this compound's BD2 selectivity?

A3: The development of this compound involved a structure-guided approach. [, , ] Researchers identified key structural features contributing to its high BD2 selectivity, including the replacement of the acetamide functionality with a heterocyclic ring and optimization of the vector for the amide region through template hopping and hybridization strategies. [] These modifications, informed by X-ray crystallography and structure-based drug design, allowed for targeted interactions within the binding pocket of BD2, enhancing selectivity. [, , ]

Q4: Has this compound demonstrated efficacy in any in vitro or in vivo models?

A4: Studies using this compound have shown promising results in preclinical models. For instance, this compound effectively attenuated the expression of pro-fibrotic markers and DGKA in irradiated fibroblasts without exhibiting significant cytotoxicity. [] This suggests a potential role for BD2-selective inhibitors like this compound in mitigating radiation-induced fibrosis. Additionally, this compound and similar compounds like GSK620 and GSK549 displayed anti-inflammatory effects in human whole blood assays, confirming their cellular target engagement. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。